molecular formula C13H19N B2776872 1-(2-Phenylcyclopentyl)ethanamine CAS No. 1936693-17-2

1-(2-Phenylcyclopentyl)ethanamine

Cat. No.: B2776872
CAS No.: 1936693-17-2
M. Wt: 189.302
InChI Key: PWPUDWPPMMGLEP-UHFFFAOYSA-N
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Description

1-(2-Phenylcyclopentyl)ethanamine is a substituted ethanamine derivative characterized by a cyclopentane ring fused to a phenyl group at the 2-position, with an ethanamine (-CH2NH2) side chain.

Properties

IUPAC Name

1-(2-phenylcyclopentyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPUDWPPMMGLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936693-17-2
Record name 1-(2-phenylcyclopentyl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylcyclopentyl)ethanamine typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylcyclopentyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium tetrahydridoaluminate and sodium borohydride are used.

    Substitution: Halogenating agents and alkylating agents are commonly employed.

Major Products Formed:

    Oxidation: Formation of cyclopentyl phenyl ketone or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its effects on biological systems, particularly its psychoactive properties.

    Medicine: Explored for potential therapeutic applications, although its psychoactive nature limits its use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Phenylcyclopentyl)ethanamine involves its interaction with neurotransmitter receptors in the brain. It primarily targets the serotonin and dopamine receptors, leading to altered neurotransmission and psychoactive effects . The compound’s structure allows it to cross the blood-brain barrier and exert its effects on the central nervous system.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs of 1-(2-Phenylcyclopentyl)ethanamine, emphasizing substituent variations and their implications:

Compound Name Substituents/Modifications Key Structural Features References
This compound Cyclopentyl-phenyl core; ethanamine side chain Rigid cyclopentane ring enhances stereochemical specificity
1-Phenylcyclopentanemethanamine Methanamine (-CH2NH2) attached to cyclopentane Shorter side chain; reduced conformational flexibility
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine 4-Cl substitution on phenyl ring Increased lipophilicity; potential for enhanced receptor binding
1-(4-Chlorophenyl)ethanamine Linear ethanamine with 4-Cl-phenyl group Flexible backbone; resembles psychoactive 2C-series phenethylamines
2-(2,5-Dimethoxy-4-ethylphenyl)ethanamine (2C-E) 2,5-dimethoxy and 4-ethyl substitutions Phenethylamine scaffold with hallucinogenic properties
2-(2,5-Dimethoxy-4-methylphenyl)ethanamine (2C-D) 2,5-dimethoxy and 4-methyl substitutions Similar to 2C-E but with reduced steric bulk
1-(Pyridin-2-yl)ethanamine Pyridine ring instead of phenyl Enhanced hydrogen-bonding capacity; potential metal coordination

Physicochemical Properties

  • Hydrogen-Bonding Capacity: Pyridine-containing analogs (e.g., 1-(pyridin-2-yl)ethanamine) demonstrate stronger hydrogen-bond donor/acceptor activity, which may enhance binding to enzymes or receptors .

Biological Activity

1-(2-Phenylcyclopentyl)ethanamine, also known as a member of the arylcycloalkylamine family, has garnered interest due to its potential biological activities. This compound is structurally characterized by a cyclopentane ring substituted with a phenyl group and an ethylamine moiety. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

  • Molecular Formula : C13H17N
  • Molecular Weight : 189.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the monoaminergic system. It is hypothesized to act as a stimulant, potentially influencing the release and reuptake of neurotransmitters such as dopamine and norepinephrine. This interaction may lead to enhanced mood and cognitive functions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Stimulant Effects : Preliminary studies suggest that this compound may exhibit stimulant properties similar to other compounds in its class, such as phenethylamines.
  • Potential Therapeutic Applications : Given its structural similarity to known psychoactive compounds, it is being investigated for potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD).

Study 1: Stimulant Properties

A study focused on the pharmacological profile of arylcycloalkylamines demonstrated that compounds like this compound can stimulate central nervous system (CNS) activity. Behavioral assays in rodent models indicated increased locomotor activity, suggesting stimulant effects .

Study 2: Neurotransmitter Interaction

In vitro studies have shown that this compound can increase dopamine release in neuronal cultures. This effect was measured using high-performance liquid chromatography (HPLC) techniques, revealing significant alterations in neurotransmitter levels upon administration of the compound .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureStimulant, Dopaminergic
ClofenciclanStructureStimulant
MethamphetamineStructureStrong CNS stimulant

Safety and Toxicology

While the stimulant properties are promising, safety assessments are critical. Toxicological studies indicate that compounds within this class can exhibit side effects such as increased heart rate and anxiety at higher doses. Long-term effects remain under investigation.

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